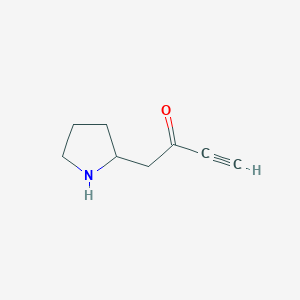

1-(Pyrrolidin-2-yl)but-3-yn-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H11NO |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

1-pyrrolidin-2-ylbut-3-yn-2-one |

InChI |

InChI=1S/C8H11NO/c1-2-8(10)6-7-4-3-5-9-7/h1,7,9H,3-6H2 |

InChI Key |

AVLJSYAXROSKDL-UHFFFAOYSA-N |

Canonical SMILES |

C#CC(=O)CC1CCCN1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Pyrrolidin 2 Yl but 3 Yn 2 One and Its Analogues

Direct Synthetic Routes via Coupling Strategies

The direct formation of the bond between the pyrrolidine (B122466) ring and the butynone side chain represents a straightforward approach to the target molecule. These methods typically involve the coupling of pre-formed pyrrolidine precursors with appropriate butynone synthons.

Alkylation and Acylation Approaches Utilizing Pyrrolidine-2-yl Precursors and Butynone Synthons

Direct N-alkylation or N-acylation of pyrrolidine derivatives stands as a fundamental strategy for the introduction of the butynone moiety. The reactivity of the nitrogen atom in the pyrrolidine ring allows for nucleophilic substitution or addition reactions with electrophilic butynone precursors. For instance, the reaction of pyrrolidine with an activated butynoyl species, such as but-3-ynoyl chloride, in the presence of a base would be a classical approach. While specific literature on the synthesis of 1-(pyrrolidin-2-yl)but-3-yn-2-one via this exact route is not abundant, analogous transformations are well-established in organic synthesis. For example, the synthesis of N-alkynyl amides has been achieved through the coupling of 1-bromoalkynes with amides using an iron catalyst nih.gov. Similarly, N-alkyl pyrrolidones can be produced by reacting 2-pyrrolidone with alkyl halides in the presence of a base chemicalbook.com.

A related approach involves the synthesis of N-ethynyl-pyrrole, which can serve as a precursor for more complex alkynyl structures nih.gov. The synthesis of such N-alkynyl azoles often involves the reaction of the heterocyclic anion with a dihaloethene followed by elimination nih.gov.

Carbon-Carbon Bond Formation Methodologies at the C1 Position of But-3-yn-2-one

The formation of a carbon-carbon bond between the pyrrolidine ring, specifically at its C2 position, and the butynone fragment is a more complex yet powerful strategy. This can be conceptualized through the reaction of a nucleophilic pyrrolidine-2-yl species (e.g., a 2-lithiopyrrolidine derivative) with an electrophilic butynone synthon. Alternatively, conjugate addition of a pyrrolidine-derived nucleophile to an α,β-unsaturated system related to but-3-yn-2-one could be envisioned.

The synthesis of the requisite alkynyl ketones is well-documented, with numerous methods available for their preparation. These include the coupling of terminal alkynes with acid chlorides, often catalyzed by copper(I) salts organic-chemistry.org. Palladium-catalyzed carbonylative Sonogashira coupling of aryl halides with terminal alkynes also provides a versatile route to alkynones organic-chemistry.org.

Cyclization and Heterocyclization Strategies for Pyrrolidine Ring Formation

An alternative and often more convergent approach involves the construction of the pyrrolidine ring itself, with the butynone side chain already incorporated or introduced during the cyclization process.

De Novo Pyrrolidine Ring Construction Incorporating But-3-yn-2-one Derivatives

The de novo synthesis of the pyrrolidine ring offers a high degree of flexibility in accessing a wide range of substituted analogues. A notable example is the copper(I)-catalyzed three-component coupling of a ω-chloro ketone, a primary amine, and a terminal alkyne. This method allows for the synthesis of α-quaternary 2-alkynyl-substituted N-heterocycles, including pyrrolidines, in a single step acs.org. The in situ generation of a cyclic ketiminium species is a key step, which then undergoes alkynylation acs.org.

The following table summarizes representative examples of this copper-catalyzed synthesis of 2-alkynylpyrrolidines acs.org.

| Entry | Amine | Alkyne | Product | Yield (%) |

| 1 | n-Propylamine | Phenylacetylene | 2-Methyl-1-propyl-2-(phenylethynyl)pyrrolidine | 85 |

| 2 | Benzylamine | Phenylacetylene | 1-Benzyl-2-methyl-2-(phenylethynyl)pyrrolidine | 91 |

| 3 | n-Propylamine | 1-Hexyne | 2-(Hex-1-yn-1-yl)-2-methyl-1-propylpyrrolidine | 75 |

| 4 | n-Propylamine | Cyclohexylacetylene | 2-(Cyclohexylethynyl)-2-methyl-1-propylpyrrolidine | 64 |

Multicomponent Reaction (MCR) Approaches to Pyrrolidine-Containing Structures

Multicomponent reactions (MCRs) have emerged as powerful tools for the rapid assembly of complex molecular architectures from simple starting materials in a single synthetic operation. researchgate.netcitedrive.com Several MCRs have been developed for the synthesis of functionalized pyrrolidines, some of which can incorporate alkynyl moieties.

One prominent example is the KA² coupling reaction, a one-pot reaction of a ketone, an amine, and an alkyne to generate propargylamines, which can be adapted for the synthesis of 2-alkynyl pyrrolidines. tandfonline.com The use of a copper-aluminum mixed oxide nanocomposite as a catalyst has been reported for this transformation, proceeding under solvent-free conditions tandfonline.com.

Another significant MCR is the [3+2] cycloaddition of azomethine ylides with various dipolarophiles. These reactions can be used to construct the pyrrolidine ring with a high degree of stereocontrol. tandfonline.com For instance, the reaction of alkynyl ketones with N-tosylimines, catalyzed by tributylphosphine (B147548) (Bu₃P), yields highly functionalized 3-pyrrolines organic-chemistry.org.

The table below presents examples of the Bu₃P-catalyzed [3+2] cycloaddition for the synthesis of functionalized pyrrolidines organic-chemistry.org.

| Entry | Alkynyl Ketone | N-Tosylimine | Product | Yield (%) |

| 1 | Phenyl propynone | N-(4-Chlorobenzylidene)-4-methylbenzenesulfonamide | 4-Benzoyl-5-(4-chlorophenyl)-1-tosyl-2-phenyl-2,3-dihydro-1H-pyrrole | 95 |

| 2 | Methyl propynone | N-(4-Chlorobenzylidene)-4-methylbenzenesulfonamide | 4-Acetyl-5-(4-chlorophenyl)-1-tosyl-2-phenyl-2,3-dihydro-1H-pyrrole | 88 |

| 3 | Phenyl propynone | N-Benzylidene-4-methylbenzenesulfonamide | 4-Benzoyl-2,5-diphenyl-1-tosyl-2,3-dihydro-1H-pyrrole | 92 |

Catalytic Synthesis Innovations

The development of novel catalytic systems has significantly advanced the synthesis of pyrrolidine derivatives, offering improved efficiency, selectivity, and functional group tolerance.

A unified strategy for the one-pot, catalytic enantioselective synthesis of pyrrolidine alkaloids has been developed using an Ir/Cu/N-PINAP catalyzed reductive alkynylation of amides as the key step nih.gov. This methodology allows for the synthesis of α-alkyl and α,α'-dialkyl pyrrolidines from readily available amides and alkynes nih.gov.

Iridium catalysis has also been employed for the reductive generation of both stabilized and unstabilized azomethine ylides from amides and lactams. These ylides can then undergo [3+2] dipolar cycloaddition reactions to furnish highly functionalized pyrrolidines acs.org.

Furthermore, nickel-catalyzed protocols have been established for the synthesis of N-substituted pyrroles from butene-1,4-diols or butyne-1,4-diols and various amines, showcasing the versatility of transition metal catalysis in constructing the pyrrolidine core nih.gov.

Transition Metal-Catalyzed Routes (e.g., Gold(I) and Palladium(II)-Mediated Processes)

Transition metals are powerful tools for forging the complex bonds required in the synthesis of pyrrolidine ynones and their analogues. Gold and palladium, in particular, have demonstrated unique reactivity in activating alkynes and facilitating cyclization cascades. researchgate.netmdpi.com

Gold(I) catalysts are exceptionally effective at activating the alkyne moiety of ynone precursors, rendering them susceptible to nucleophilic attack. wikipedia.org This has been exploited in the synthesis of polysubstituted pyrrolin-4-ones from 1-(N-sulfonylazetidin-2-yl) ynones. researchgate.net In these reactions, the gold(I) catalyst facilitates an intramolecular cyclization/nucleophilic substitution cascade, accommodating various nucleophiles like water, alcohols, or indoles to yield diverse products. researchgate.net Furthermore, gold catalysis can be combined with other catalytic systems; for instance, a one-pot sequential Mannich/hydroamination reaction using both organo- and gold catalysts has been developed to produce spiro[pyrrolidin-3,2′-oxindole] derivatives. researchgate.net Gold catalysts, often in conjunction with a secondary amine, can also mediate the synthesis of ynones directly from aldehydes and hypervalent alkynyl iodides under aerobic conditions. nih.gov

Palladium(II) catalysis offers a complementary approach, often initiating reactivity through the functionalization of an alkene. A notable strategy involves the palladium(II)-catalyzed enantio- and diastereoselective synthesis of pyrrolidine derivatives from substrates containing a tethered amine and an alkene. nih.govnih.gov The process begins with an intramolecular nucleopalladation of the alkene by the amine to form the pyrrolidine ring. This generates a Pd(II)-alkyl intermediate which, instead of undergoing typical β-hydride elimination, can lead to the formation of a quinone methide intermediate that is subsequently trapped by a second, external nucleophile. nih.gov This method allows for the difunctionalization of the original alkene, building complex pyrrolidine structures with high stereocontrol. nih.govnih.gov Palladium catalysis is also central to Sonogashira coupling reactions, which can be adapted to synthesize ynones from carboxylic acids and terminal alkynes, using a Pd/Cu co-catalyst system. rsc.org

| Catalyst System | Reaction Type | Substrate Example | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Gold(I) Chloride | Cyclization/Nucleophilic Substitution | 1-(N-sulfonylazetidin-2-yl) ynone | Polysubstituted pyrrolin-4-one | Mild conditions, compatible with various nucleophiles (H₂O, alcohols, indoles). | researchgate.net |

| Palladium(II) / Chiral Ligand | Enantio- and Diastereoselective Cyclization | ortho-Vinyl phenol (B47542) with tethered amine | Functionalized Pyrrolidine | Forms pyrrolidine and introduces a second nucleophile with high stereoselectivity. | nih.govnih.gov |

| Organo- and Gold Catalysts | One-Pot Sequential Mannich/Hydroamination | Yne-enones and iminooxindoles | Spiro[pyrrolidin-3,2'-oxindole] | Synergistic catalysis for complex structure formation. | researchgate.net |

| Pd(PPh₃)₂Cl₂ / CuI | Sonogashira Coupling | Carboxylic acids and terminal alkynes | Ynone | Activates carboxylic acids for direct coupling, avoiding conversion to acyl chlorides. | rsc.org |

Organocatalytic and Lewis Acid-Catalyzed Transformations

In addition to transition metals, organocatalysts and Lewis acids have emerged as powerful alternatives for the synthesis of pyrrolidine derivatives, offering complementary reactivity and avoiding potential metal contamination in the final products.

Organocatalysis, particularly using small chiral organic molecules like proline and its derivatives, has revolutionized asymmetric synthesis. nih.govmdpi.com These catalysts can activate substrates through the formation of nucleophilic enamines or electrophilic iminium ions. For the synthesis of pyrrolidine analogues, chiral phosphoric acids have proven effective. whiterose.ac.uk An asymmetric 'clip-cycle' strategy utilizes a chiral phosphoric acid to catalyze the intramolecular aza-Michael cyclization of a Cbz-protected bis-homoallylic amine that has been 'clipped' to a thioacrylate. This method produces highly enantioenriched 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines. whiterose.ac.uk The combination of organocatalysis with metal catalysis, known as cooperative catalysis, has also been successfully applied. rsc.org For example, the synergistic use of an organocatalyst and a gold catalyst enables asymmetric one-pot sequential reactions to build complex spiro-pyrrolidinyl-oxindole frameworks. researchgate.net

Lewis acid-catalyzed transformations provide another metal-based, yet distinct, approach. Lewis acids like Zinc(II) triflate can effectively promote the ring closure of α-(N-enamino)-hydrazones to form highly functionalized pyrroles. researchgate.net This sequence involves the initial Michael addition of a primary amine to a 1,2-diaza-1,3-butadiene, followed by reaction with an acetylenedicarboxylate (B1228247) and subsequent Lewis acid-catalyzed cyclization. researchgate.net While this example leads to pyrroles, the underlying principles of Lewis acid activation are applicable to the synthesis of related saturated heterocycles like pyrrolidines.

Asymmetric Synthesis and Enantioselective Approaches

The biological activity of chiral molecules is often dependent on their specific stereochemistry, making the development of asymmetric and enantioselective synthetic methods a critical goal. For pyrrolidine-containing structures, controlling the formation of chiral centers is paramount.

Diastereoselective and Enantioselective Formation of Chiral Centers in this compound Analogues

Achieving high levels of diastereoselectivity and enantioselectivity in the synthesis of pyrrolidine ynones and their analogues relies heavily on the choice of catalyst and reaction conditions. Chiral ligands in transition metal catalysis and the use of chiral organocatalysts are the cornerstones of this endeavor.

In palladium-catalyzed reactions, the combination of a Pd(II) source with a chiral ligand can effectively control the stereochemical outcome of cyclization reactions. This has been demonstrated in the synthesis of pyrrolidine derivatives where an initial intramolecular nucleopalladation sets one or more stereocenters, followed by an intermolecular attack of a second nucleophile, affording products with high enantio- and diastereoselectivity. nih.govnih.gov

Gold catalysis can also be rendered enantioselective through the use of chiral ligands. For example, using Ming-Phos as a chiral ligand in a gold(I)-catalyzed intermolecular tandem cyclization/[3 + 2] cycloaddition of 2-(1-alkynyl)-2-alken-1-ones provides access to chiral spiro-pyrrolidinyl derivatives. researchgate.net A particularly advanced strategy involves the asymmetric α-difunctionalization of ynones. nih.gov This method uses a gold-catalyzed multicomponent reaction to generate a diynenamine intermediate, which then undergoes an asymmetric fluorination catalyzed by a chiral phosphoric acid, creating a challenging α-quaternary stereocenter with high enantiomeric excess (ee). nih.gov

The 'clip-cycle' strategy, catalyzed by a chiral phosphoric acid, is another powerful example of enantioselective synthesis, yielding substituted pyrrolidines and spiropyrrolidines with high ee. whiterose.ac.uk DFT studies have supported the aza-Michael cyclization as the rate- and stereochemical-determining step in this process. whiterose.ac.uk

| Methodology | Catalyst/Ligand | Product Type | Stereochemical Control | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Alkene Difunctionalization | Pd(II) / Chiral Ligand | Substituted Pyrrolidines | High enantio- and diastereoselectivity. | nih.govnih.gov |

| Asymmetric 'Clip-Cycle' | Chiral Phosphoric Acid | Disubstituted Pyrrolidines and Spiropyrrolidines | High enantioselectivities reported. | whiterose.ac.uk |

| Asymmetric α-Difunctionalization of Ynones | AuCl / Chiral Phosphoric Acid | α-Quaternary Fluorinated Ynones | High yield and excellent ee. | nih.gov |

| Gold-Catalyzed Tandem Cycloaddition | Gold(I) / Ming-Phos | Chiral Spirocyclopenta[c]furans | Highly enantioselective. | researchgate.net |

Reaction Optimization and Process Development

The transition from a novel chemical reaction to a robust synthetic method requires careful optimization of various parameters. For the synthesis of this compound and its analogues, factors such as reaction conditions, solvent systems, and catalyst choice are critical for maximizing yield and selectivity.

Influence of Reaction Conditions and Solvent Systems on Chemical Yield and Selectivity

The outcome of a chemical synthesis can be dramatically influenced by the conditions under which it is performed. The choice of solvent, temperature, and reactant concentrations can alter reaction rates, shift equilibria, and control selectivity.

In the synthesis of pyrrolidine-2,3-dione (B1313883) derivatives, a related class of compounds, the solvent was found to have a profound effect. beilstein-journals.orgbeilstein-journals.org A three-component reaction to form a 3-hydroxy-3-pyrroline-2-one precursor proceeded in glacial acetic acid. beilstein-journals.orgbeilstein-journals.org However, a subsequent transformation with aliphatic amines to yield the final pyrrolidine-2,3-dione products saw a dramatic increase in yield when ethanol (B145695) was used as the solvent compared to acetic acid. beilstein-journals.orgbeilstein-journals.org This highlights the importance of solvent screening for each step in a multi-step synthesis. The ratio of reactants is another key variable; in the aforementioned three-component reaction, increasing the amount of one reactant (ethyl 2,4-dioxovalerate) from 1 to 1.5 equivalents increased the product yield from 70% to 77%. beilstein-journals.org

For transition metal-catalyzed reactions, such as the Pd/Cu-catalyzed Sonogashira coupling of carboxylic acids with terminal alkynes to form ynones, the base and solvent are integral to the catalytic cycle. rsc.org In this case, triethylamine (B128534) (Et₃N) was employed as both the base and the solvent, leading to excellent product yields of up to 88%. rsc.org Some modern synthetic approaches even aim for solvent-free conditions to develop greener processes, as demonstrated in a copper-nanoparticle-catalyzed synthesis of ynones. rsc.org

| Reaction | Parameter Optimized | Condition A | Result A | Condition B | Result B | Reference |

|---|---|---|---|---|---|---|

| Synthesis of Pyrrolidine-2,3-diones | Solvent | Glacial Acetic Acid | 36% Yield | Ethanol | Dramatic Yield Increase | beilstein-journals.org |

| Synthesis of 3-hydroxy-3-pyrroline-2-one | Reactant Ratio (Aldehyde:Amine:Dioxovalerate) | 1:1:1 | 70% Yield | 1:1:1.5 | 77% Yield | beilstein-journals.org |

| Sonogashira Coupling for Ynone Synthesis | Solvent/Base | Not specified | Lower Yields | Et₃N | Up to 88% Yield | rsc.org |

Catalyst Screening and Ligand Design for Enhanced Synthetic Efficiency

The heart of a catalytic reaction is the catalyst itself. Screening different catalysts and designing new ligands are crucial strategies for improving reaction efficiency, selectivity, and substrate scope.

In the development of Lewis acid-catalyzed routes to pyrrole (B145914) derivatives, a screening of various Lewis and Brønsted acid catalysts was performed. researchgate.net This screening identified Zinc(II) triflate as the most efficient catalyst for the desired ring-closure reaction. researchgate.net This empirical process of testing a panel of catalysts is a standard and effective method for reaction optimization.

For transition metal catalysis, the ligand bound to the metal center plays a critical role in modulating its reactivity and stereoselectivity. nih.gov In the palladium-catalyzed enantioselective synthesis of pyrrolidines, the choice of chiral ligand is what enables the high diastereo- and enantioselectivity. nih.gov Similarly, for gold-catalyzed reactions, the development of specific chiral phosphine (B1218219) ligands, such as Ming-Phos, has been instrumental in achieving high enantioselectivity in cycloaddition reactions. researchgate.net The quest for improved efficiency can also lead to the development of entirely new catalytic systems. For example, a reusable copper nanoparticle catalyst was developed for the coupling of acyl chlorides and terminal alkynes, providing an efficient synthesis of ynones under palladium- and ligand-free conditions. rsc.org This not only improves efficiency but also aligns with the principles of green chemistry by allowing for catalyst recovery and reuse.

The design of catalysts can be highly specific to the desired transformation. In an asymmetric 'clip-cycle' synthesis of pyrrolidines, the thioester activating group was shown to be crucial for success, as comparable ketone and oxoester-containing substrates were less effective. whiterose.ac.uk This demonstrates that optimization can involve tuning the reactivity of the substrate itself in concert with the catalyst.

Chemical Reactivity and Transformation Chemistry of 1 Pyrrolidin 2 Yl but 3 Yn 2 One

Reactivity of the Terminal Alkyne Moiety

The terminal alkyne in 1-(pyrrolidin-2-yl)but-3-yn-2-one is not a simple triple bond; its conjugation with the carbonyl group significantly influences its reactivity. This arrangement withdraws electron density from the alkyne, making it an electrophilic site prone to attack by nucleophiles and a reactive partner in cycloaddition reactions. numberanalytics.com

Nucleophilic Conjugate Addition: The electron-deficient nature of the alkyne makes it a prime candidate for Michael-type or conjugate additions. A wide range of nucleophiles are expected to add to the β-carbon of the ynone system. The acidic proton of the terminal alkyne can also be removed by a strong base to form a nucleophilic acetylide anion, which can participate in substitution and addition reactions. libretexts.orgnumberanalytics.com

Heteroatom Nucleophiles: Amines, thiols, and alcohols can add across the activated triple bond, leading to the formation of enamines, enol ethers, or vinyl sulfides. The inherent secondary amine of the pyrrolidine (B122466) ring could potentially facilitate intramolecular reactions or influence the reaction pathway.

Carbon Nucleophiles: Organocuprates and stabilized enolates are expected to add to the alkyne, providing a route for carbon-carbon bond formation.

Cycloaddition Reactions: Ynones are known to be excellent partners in various cycloaddition reactions, serving as versatile building blocks for cyclic and heterocyclic systems. numberanalytics.comresearchgate.net

Diels-Alder Reaction: As a potent dienophile, the ynone moiety is predicted to react with a variety of dienes to form substituted cyclohexenone derivatives. numberanalytics.com

1,3-Dipolar Cycloadditions: The activated alkyne is expected to react readily with 1,3-dipoles such as azides (Huisgen cycloaddition), nitrones, and nitrile oxides to construct five-membered heterocyclic rings. numberanalytics.comacs.org

Table 1: Predicted Nucleophilic Addition and Cycloaddition Reactions of the Alkyne Moiety

| Reaction Type | Reagent/Partner | Predicted Product Class | Illustrative Example with an Ynone |

|---|---|---|---|

| Conjugate Addition | R₂NH (Amine) | Enaminone | Addition of piperidine (B6355638) to 1-phenylprop-2-yn-1-one |

| Diels-Alder | Cyclopentadiene | Bicyclic Adduct | Reaction of an alkynyl ketone with a diene |

Hydrofunctionalization involves the formal addition of an H-X molecule across the triple bond. These reactions provide direct pathways to functionalized alkenes and ketones. nih.govmdpi.com

Hydration: Acid-catalyzed hydration of the alkyne is expected to follow Markovnikov's rule, leading to the formation of an enol intermediate that would tautomerize to the corresponding 1,3-diketone. mdpi.com

Hydrohalogenation: The addition of hydrogen halides (HCl, HBr) would likely yield vinyl halides. The regioselectivity (Markovnikov or anti-Markovnikov) could be controlled by the choice of reagents (e.g., radical vs. polar conditions).

Hydroboration-Oxidation: This two-step sequence is a classic method for the anti-Markovnikov hydration of terminal alkynes. Applied to this ynone, it would be expected to produce a β-hydroxy ketone after tautomerization of the initial enol product.

Transition metal catalysis opens up a vast array of potential transformations for terminal alkynes, enabling the construction of complex molecular architectures. nih.govacs.orgmdpi.com

Sonogashira Coupling: This palladium/copper-catalyzed cross-coupling reaction would connect the terminal alkyne with aryl or vinyl halides, extending the carbon skeleton. This is a foundational reaction for terminal alkynes. nih.gov

Gold-Catalyzed Cyclizations: Gold catalysts are particularly effective at activating alkynes toward nucleophiles. mdpi.com Intramolecular attack from the pyrrolidine nitrogen onto the gold-activated alkyne could be a feasible pathway to generate bicyclic structures.

Pauson-Khand Reaction: This reaction involves the cobalt-mediated [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone. wikipedia.org While requiring an external alkene, it represents a powerful potential transformation.

Reactivity of the Ketone Carbonyl Group

The ketone carbonyl group is a classic electrophilic center, susceptible to attack by a wide range of nucleophiles. fiveable.meck12.orglibretexts.org Its proximity to the pyrrolidine ring and the alkyne allows for unique electronic effects and potential intramolecular pathways.

The addition of nucleophiles to the carbonyl carbon is a fundamental process that would convert the planar ketone into a tetrahedral intermediate. openstax.orglibretexts.org

Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) are expected to reduce the ketone to the corresponding secondary propargyl alcohol, 1-(pyrrolidin-2-yl)but-3-yn-2-ol, without affecting the alkyne.

Organometallic Addition: Grignard reagents (R-MgX) or organolithium reagents (R-Li) would likely add to the carbonyl, yielding a tertiary alcohol after acidic workup.

Wittig Reaction: Reaction with a phosphorus ylide (Ph₃P=CHR) would replace the carbonyl oxygen with a carbon-carbon double bond, producing a substituted enyne.

Table 2: Predicted Nucleophilic Addition Reactions at the Ketone Carbonyl

| Reaction Type | Reagent | Predicted Product | Notes |

|---|---|---|---|

| Reduction | NaBH₄, MeOH | 1-(Pyrrolidin-2-yl)but-3-yn-2-ol | Selective for the ketone over the alkyne. |

| Grignard Addition | CH₃MgBr, then H₃O⁺ | 2-Methyl-1-(pyrrolidin-2-yl)but-3-yn-2-ol | Forms a tertiary alcohol. |

The ketone possesses acidic α-protons on the methylene (B1212753) carbon adjacent to the pyrrolidine ring. Deprotonation at this site with a suitable base would generate a nucleophilic enolate intermediate. ucsb.edupitt.edulibretexts.org This enolate can then react with a variety of electrophiles. fiveable.memnstate.edu

Base-Mediated Enolate Formation: Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) would quantitatively deprotonate the α-carbon to form the lithium enolate. libretexts.org Weaker bases like alkoxides would establish an equilibrium.

α-Alkylation: The formed enolate is expected to react with primary alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in an Sₙ2 fashion to install an alkyl group at the α-position. nih.govlibretexts.org

Aldol Addition: The enolate could add to the carbonyl group of an aldehyde or another ketone (a crossed-aldol reaction) to form a β-hydroxy ketone, a powerful method for C-C bond formation. libretexts.org

α-Halogenation: In the presence of a base and a halogen source (e.g., Br₂), the enolate would attack the halogen to produce an α-haloketone. ucsb.edu

Table 3: Predicted Reactions of the Ketone Enolate with Electrophiles

| Reaction Type | Base / Electrophile | Predicted Product Structure |

|---|---|---|

| α-Alkylation | 1. LDA, THF, -78°C2. CH₃I | α-Methylated Ketone |

| Aldol Addition | 1. LDA, THF, -78°C2. Benzaldehyde | β-Hydroxy Ketone |

Condensation and Derivatization Reactions

The bifunctional nature of this compound, possessing both a ketone and a terminal alkyne, allows for a diverse range of condensation and derivatization reactions. The ynone functionality is a particularly reactive Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles. Furthermore, the carbonyl group itself is susceptible to nucleophilic attack, and the terminal alkyne provides a handle for numerous coupling and addition reactions.

The reactivity of the ynone system can be exploited to synthesize a wide array of derivatives. For instance, reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazoles, while treatment with hydroxylamine (B1172632) can yield isoxazoles. The terminal alkyne can be functionalized through Sonogashira coupling with aryl or vinyl halides, or through copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce triazole moieties.

| Reactant | Reaction Type | Product Class |

| Hydrazine | Condensation | Pyrazole |

| Hydroxylamine | Condensation | Isoxazole |

| Thiourea | Condensation | Thiopyrimidine |

| Aryl Halide (Pd/Cu catalyst) | Sonogashira Coupling | Aryl-substituted alkyne |

| Organic Azide (Cu(I) catalyst) | Cycloaddition (CuAAC) | 1,2,3-Triazole |

Reactivity of the Pyrrolidine Heterocycle

The pyrrolidine ring in this compound is a key structural feature that offers multiple sites for chemical modification. The reactivity of this saturated heterocycle can be categorized by transformations at the nitrogen atom, functionalization of the ring's carbon atoms, and processes involving ring-opening or rearrangement.

Transformations at the Pyrrolidine Nitrogen Atom

The secondary amine of the pyrrolidine ring is a nucleophilic center that can readily participate in a variety of chemical transformations. This allows for the synthesis of a diverse library of N-substituted derivatives, which can significantly alter the molecule's physical, chemical, and biological properties.

Common transformations at the pyrrolidine nitrogen include:

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base introduces an acyl group.

N-Alkylation: Treatment with alkyl halides or other alkylating agents results in the formation of a tertiary amine.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides can be used to introduce aromatic substituents.

N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.

These transformations are generally high-yielding and allow for the introduction of a wide range of functional groups.

| Reagent | Reaction Type | Product Functional Group |

| Acetyl Chloride | N-Acylation | N-acetyl pyrrolidine |

| Methyl Iodide | N-Alkylation | N-methyl pyrrolidine |

| Phenylboronic Acid (Cu catalyst) | N-Arylation | N-phenyl pyrrolidine |

| Tosyl Chloride | N-Sulfonylation | N-tosyl pyrrolidine |

Functionalization of Pyrrolidine Ring Carbon Atoms

While the nitrogen atom is the most reactive site for simple transformations, the carbon atoms of the pyrrolidine ring can also be functionalized. The carbon atom alpha to the nitrogen (C5) is particularly susceptible to functionalization, often through processes that involve the in situ formation of an enamine or an N-acyliminium ion.

Recent advances in C-H activation chemistry have provided powerful tools for the direct functionalization of otherwise unreactive C-H bonds. organic-chemistry.org For 2-substituted pyrrolidines, methods for the regio- and diastereoselective functionalization of the C5 position have been developed, allowing for the synthesis of unsymmetrically 2,5-disubstituted pyrrolidines. nih.gov These methods often employ a directing group on the nitrogen to guide the reaction to a specific C-H bond.

Ring-Opening and Rearrangement Processes of the Pyrrolidine System

The pyrrolidine ring is generally stable under many reaction conditions. However, under specific circumstances, it can undergo ring-opening or rearrangement reactions. For instance, treatment with strong reducing agents under harsh conditions could potentially lead to the cleavage of the C-N bonds.

More synthetically relevant are rearrangement reactions that proceed through a ring-contraction mechanism. While not directly reported for this compound, related studies have shown that piperidine derivatives can undergo ring contraction to form pyrrolidin-2-ones. nih.govrsc.org Such a transformation in the target molecule would likely require initial oxidation of the pyrrolidine ring. Additionally, photochemical methods have been developed for the ring contraction of pyridines to yield functionalized pyrrolidines. nih.gov

Tandem, Cascade, and Domino Reactions

The strategic placement of reactive functional groups in this compound makes it an ideal substrate for tandem, cascade, or domino reactions, where multiple bond-forming events occur in a single synthetic operation. These complex transformations can rapidly build molecular complexity from simple starting materials.

Intramolecular Cyclization and Annulation Sequences

The presence of the nucleophilic pyrrolidine nitrogen and the electrophilic ynone system within the same molecule sets the stage for intramolecular cyclization reactions. Depending on the reaction conditions and any modifications to the pyrrolidine nitrogen, a variety of fused heterocyclic systems can be accessed.

For example, N-acylation of the pyrrolidine followed by activation of the alkyne could trigger an intramolecular cyclization to form indolizidine or related bicyclic structures. Research on related α-amino-ynones has demonstrated that they can undergo gold-catalyzed cascade annulation reactions with enals to produce complex polycyclic products. nih.gov Furthermore, tandem reactions involving intramolecular cyclization have been described for N-substituted imines, leading to the formation of pyrroline (B1223166) derivatives. researchgate.net The development of biocatalytic methods has also enabled the enantioselective synthesis of 2-substituted pyrrolidines via transaminase-triggered cyclizations. nih.gov

| Reaction Type | Key Intermediate/Catalyst | Resulting Core Structure |

| Intramolecular Michael Addition | Base or Lewis Acid | Indolizidinone |

| Gold-Catalyzed Annulation | Gold Catalyst | Fused Pyrrole (B145914) Derivatives |

| Tandem Cyclization/Aryl Shift | Acid Catalyst | 3-Benzylidene-1-pyrrolines |

Intermolecular Multi-component Reaction Pathways

This compound is primed to participate in a variety of intermolecular multi-component reactions (MCRs), which are highly efficient processes that combine three or more reactants in a single operation to form a product containing substantial portions of all starting materials. nih.govnih.gov The presence of a nucleophilic secondary amine, an electrophilic ketone, and a reactive alkyne allows for diverse bond-forming strategies.

One prominent MCR pathway for analogous structures involves the generation of azomethine ylides from the pyrrolidine nitrogen and an aldehyde. nih.govmdpi.com These 1,3-dipoles can then undergo cycloaddition reactions with various dipolarophiles. In the case of this compound, the terminal alkyne itself can act as a dipolarophile, potentially leading to intramolecular cyclizations or intermolecular reactions if an external dipolarophile is introduced.

Furthermore, the terminal alkyne is a key functional group for participation in various metal-catalyzed MCRs. For instance, in the presence of suitable catalysts, terminal alkynes readily react with aldehydes and amines in A3 coupling (alkyne-aldehyde-amine) reactions to furnish propargylamines. rsc.org The pyrrolidine nitrogen of this compound could serve as the amine component in such a reaction, leading to the formation of more complex structures.

The ketone functionality can also be a reactive site in MCRs. For example, it can undergo condensation with active methylene compounds in Knoevenagel-type reactions, which can be part of a larger cascade sequence.

A representative example of a multi-component reaction involving a pyrrolidine derivative is the three-component [3+2] cycloaddition for the synthesis of spirooxindole-pyrrolidines. nih.gov While not involving the specific subject compound, this reaction highlights the utility of the pyrrolidine motif in generating complex scaffolds.

Table 1: Examples of Multi-component Reactions with Pyrrolidine Derivatives

| Reactant A | Reactant B | Reactant C | Product Type | Catalyst/Conditions | Reference |

| Cyclic Amine (e.g., THIQ) | Aldehyde | Olefinic Oxindole | Spirooxindole-pyrrolidine | BzOH, Microwave | nih.gov |

| Glycine | Aldehyde | Maleimide | Tetracyclic Pyrrolizidine (B1209537) | Heat | mdpi.com |

| Aldehyde | Malononitrile | Isocyanide | Phenanthridopyrrolidine | - | mdpi.com |

This table showcases representative MCRs involving pyrrolidine derivatives to illustrate potential reaction pathways.

Regioselectivity and Stereoselectivity in Chemical Transformations

The outcomes of chemical transformations involving this compound are highly dependent on the control of regioselectivity and stereoselectivity. The chiral center at the 2-position of the pyrrolidine ring can exert significant influence on the stereochemical course of reactions.

Regioselectivity:

In cycloaddition reactions, the regioselectivity is determined by the electronic and steric properties of the reacting partners. For instance, in a [3+2] cycloaddition involving an azomethine ylide generated from the pyrrolidine nitrogen, the mode of addition to an unsymmetrical dipolarophile will be governed by the frontier molecular orbital (FMO) interactions. nih.govresearchgate.net The presence of the electron-withdrawing acetyl group attached to the pyrrolidine ring can influence the electronics of the ylide.

In metal-catalyzed reactions of the alkyne, regioselectivity is often dictated by the nature of the metal catalyst and the ligands. For example, in hydrofunctionalization reactions of the alkyne, the addition of a nucleophile can occur at either the internal or terminal carbon of the triple bond.

Stereoselectivity:

The inherent chirality of this compound (assuming it is used as a single enantiomer) makes it a valuable substrate for asymmetric synthesis. The stereocenter at the C2 position of the pyrrolidine ring can direct the approach of incoming reagents, leading to diastereoselective transformations. This is a common strategy in the synthesis of complex molecules containing the pyrrolidine framework. mdpi.comnih.gov

For example, in a [3+2] cycloaddition reaction, the chiral environment provided by the pyrrolidine ring can favor the formation of one diastereomer over the others. acs.org The stereochemical outcome can often be predicted using established models of asymmetric induction.

The stereoselectivity of reactions can be further enhanced by the use of chiral catalysts or reagents. In dynamic kinetic resolution processes, a racemic starting material can be converted into a single enantiomer of the product with high stereoselectivity. mdpi.com

Table 2: Factors Influencing Selectivity in Pyrrolidine Derivative Reactions

| Selectivity Type | Influencing Factors | Example Reaction Type | Reference |

| Regioselectivity | Frontier Molecular Orbital (FMO) Theory, Steric Hindrance, Catalyst/Ligand Choice | 1,3-Dipolar Cycloaddition, Alkyne Hydrofunctionalization | nih.govresearchgate.net |

| Diastereoselectivity | Pre-existing Chiral Center, Substrate Control, Reagent Approach | Asymmetric Cycloaddition, Nucleophilic Addition to Ketone | nih.govacs.org |

| Enantioselectivity | Chiral Catalysts, Chiral Auxiliaries, Dynamic Kinetic Resolution | Asymmetric Hydrogenation, Enantioselective Alkylation | mdpi.com |

Mechanistic Investigations into Reactions Involving 1 Pyrrolidin 2 Yl but 3 Yn 2 One

Elucidation of Reaction Pathways and Energy Profiles

The reaction pathways of ynones, such as 1-(pyrrolidin-2-yl)but-3-yn-2-one, are often explored through computational chemistry, employing methods like Density Functional Theory (DFT). These studies help to map the potential energy surface of a reaction, identifying the most likely routes from reactants to products. For instance, in related pyrrolidinone systems, DFT calculations have been used to propose reaction mechanisms and understand the formation of various products. beilstein-journals.orgbeilstein-journals.org Such computational approaches would be invaluable in determining the energy barriers associated with different potential reactions of this compound, such as cycloadditions, nucleophilic additions to the ynone, or reactions involving the pyrrolidine (B122466) ring.

Identification and Characterization of Transient Intermediates

Reactions involving this compound would likely proceed through various transient intermediates. In the context of cycloaddition reactions, which are common for ynones, intermediates such as azomethine ylides can be formed from the pyrrolidine moiety and participate in [3+2] cycloadditions. nih.gov The characterization of these fleeting species is challenging but can sometimes be achieved through spectroscopic techniques under specific conditions or inferred from the stereochemistry of the final products. Gold-catalyzed reactions of ynones are known to proceed through gold-containing intermediates, such as gold-vinylidene or gold-carbene species, which have been computationally studied for other ynone substrates. rsc.org

Catalytic Cycles and Catalyst–Substrate Interactions

The ynone functionality in this compound makes it a prime candidate for transition metal catalysis, particularly with gold catalysts. Gold(I) complexes are known to act as soft π-acids, activating the alkyne for nucleophilic attack. youtube.com A general catalytic cycle for a gold-catalyzed reaction of an ynone would involve:

Coordination of the gold catalyst to the alkyne.

Nucleophilic attack on the activated alkyne.

Protodeauration or subsequent cyclization/rearrangement to release the product and regenerate the catalyst.

The pyrrolidine nitrogen could act as an internal nucleophile, leading to intramolecular cyclization pathways. The interaction between the catalyst and the substrate is crucial for both reactivity and selectivity. For related yne-enones, gold and other transition metals have been shown to be efficient catalysts for their reactions with various nucleophiles. researchgate.net

Kinetic and Thermodynamic Control of Product Formation

The outcome of chemical reactions involving this compound can be governed by either kinetic or thermodynamic control. This means that the major product formed can be either the one that forms the fastest (the kinetic product) or the one that is the most stable (the thermodynamic product). Reaction conditions such as temperature, reaction time, and the nature of the catalyst can influence which product predominates. For example, in the synthesis of related pyrrolidine-2,3-diones, DFT calculations have shown that kinetic selectivity is more significant than thermodynamic selectivity in the formation of the main products. beilstein-journals.orgbeilstein-journals.org

| Factor | Kinetic Control | Thermodynamic Control |

| Product | Forms fastest | Most stable |

| Conditions | Lower temperature, shorter reaction time | Higher temperature, longer reaction time |

| Reversibility | Irreversible or quasi-irreversible | Reversible |

Solvent Effects on Reaction Mechanisms and Selectivity

The choice of solvent can significantly impact the reaction mechanism and selectivity of reactions involving this compound. Solvents can influence the stability of reactants, transition states, and products, thereby altering reaction rates and equilibrium positions. For instance, a study on the nucleophilicity of pyrrolidine in methanol-acetonitrile mixtures demonstrated that the solvent composition has a large influence on its reactivity due to hydrogen bonding interactions. researchgate.net Polar solvents might favor polar transition states and ionic intermediates, while nonpolar solvents might be preferred for other reaction pathways. The use of ethanol (B145695) as a solvent has been shown to dramatically increase the yield of certain pyrrolidine-2,3-diones compared to glacial acetic acid. beilstein-journals.orgbeilstein-journals.org The effect of the solvent on the crystallizability and polymorphic selectivity of compounds has also been noted, which can be critical in product isolation. whiterose.ac.uk

| Solvent Property | Potential Effect on Reactions |

| Polarity | Can stabilize charged intermediates and transition states. |

| Protic/Aprotic | Protic solvents can act as proton donors/acceptors and form hydrogen bonds. |

| Coordinating Ability | Can coordinate to catalysts or reactants, influencing their reactivity. |

Theoretical and Computational Chemistry Studies of 1 Pyrrolidin 2 Yl but 3 Yn 2 One and Its Reactivity

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is fundamental to understanding its reactivity. Molecular Orbital (MO) theory provides a framework for this, with the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For 1-(Pyrrolidin-2-yl)but-3-yn-2-one, the key functional groups—the pyrrolidine (B122466) ring, the ketone, and the terminal alkyne—all contribute to its electronic landscape. The nitrogen atom of the pyrrolidine ring possesses a lone pair of electrons, which would significantly contribute to the HOMO. The conjugated system of the ketone and the alkyne (an ynone system) contains π-orbitals that will influence both the HOMO and the LUMO. The electron-withdrawing nature of the carbonyl group is expected to lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack.

While direct calculations for the title compound are not published, studies on related substituted pyrrolidinones using quantum chemical methods provide valuable comparative data. For instance, DFT calculations on various pyrrolidinone derivatives highlight how different substituents affect their electronic properties. arabjchem.org These studies show that the HOMO energies are typically in the range of -0.22 to -0.25 atomic units (a.u.), while LUMO energies are around -0.02 to +0.02 a.u. arabjchem.org The resulting energy gaps are crucial for predicting relative reactivity. arabjchem.org

| Compound | E(HOMO) (a.u.) | E(LUMO) (a.u.) | Energy Gap (ΔE) (a.u.) |

|---|---|---|---|

| 1-{2-[(2-hydroxyethyl)thio]ethyl}pyrrolidin-2-one (HTEP) | -0.2239 | 0.0244 | 0.2483 |

| [2-(2-oxo-pyrrolidin-1-yl)-ethyl]-phosphonic acid diethyl ester (EOEP) | -0.2428 | 0.0229 | 0.2657 |

| {[2-(2-oxopyrrolidin-1-yl)ethyl]thio}acetic acid (OETA) | -0.2324 | -0.0058 | 0.2266 |

Data sourced from a computational study on substituted pyrrolidinones. arabjchem.org

For this compound, the HOMO would likely be localized on the pyrrolidine nitrogen and the π-system, while the LUMO would be centered on the ynone moiety, particularly the carbon atoms of the C=O and C≡C bonds.

Density Functional Theory (DFT) Calculations for Ground States and Transition States

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure and properties of molecules. arabjchem.org It is employed to optimize molecular geometries to find the lowest energy ground state and to locate transition states, which are energy maxima along a reaction coordinate.

By calculating the energies of reactants, intermediates, transition states, and products, DFT can be used to construct a detailed energetic profile, or reaction coordinate diagram. This profile provides quantitative insight into the thermodynamics (relative energies of species) and kinetics (activation energy barriers) of a reaction.

For this compound, several reaction types could be modeled. Given the ynone structure, it is a good Michael acceptor, and its reaction with a nucleophile could be studied. DFT calculations would identify the transition state for the nucleophilic attack on the alkyne, providing the activation energy for this step. Furthermore, the pyrrolidine nitrogen can act as an internal nucleophile or base, potentially leading to intramolecular cyclization or rearrangement reactions. Computational studies on related systems, such as the Ni-catalyzed asymmetric synthesis of alkynyl propyl compounds, have successfully used DFT to elucidate complex reaction mechanisms and determine the energetic feasibility of different pathways. rsc.org

DFT calculations are instrumental in predicting chemical reactivity and selectivity (chemo-, regio-, and stereoselectivity). The activation barriers calculated for competing reaction pathways allow for the prediction of the major product. For example, in the addition of a nucleophile to the ynone system of the title compound, attack could potentially occur at the carbonyl carbon or at the β-alkyne carbon (conjugate addition). DFT calculations of the transition state energies for both pathways would predict the regioselectivity of the reaction.

Similarly, since the compound is chiral (due to the stereocenter at position 2 of the pyrrolidine ring), DFT can be used to predict diastereoselectivity in its reactions. By modeling the transition states for attack on the different faces of the molecule, the energetically favored pathway leading to the major diastereomer can be identified. Studies on the reactivity of other pyrrolidinones and pyrrolinones have demonstrated the utility of these approaches in understanding and predicting their chemical behavior in addition and substitution reactions. researchgate.net

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of a molecule is not static. This compound has multiple rotatable bonds and a non-planar pyrrolidine ring, giving rise to a complex conformational landscape. The five-membered pyrrolidine ring typically adopts puckered conformations, such as the "envelope" or "twist" forms, to relieve ring strain.

Conformational analysis using computational methods involves systematically exploring the different possible spatial arrangements of the atoms to identify stable conformers (local minima on the potential energy surface). A Potential Energy Surface (PES) is a map of the molecule's energy as a function of one or more geometric parameters, such as dihedral angles. By scanning these angles, one can identify the lowest-energy conformers and the energy barriers between them.

For the title compound, key conformational variables would include:

Pyrrolidine ring pucker: The relative orientation of the carbon atoms in the ring.

Side chain orientation: The rotation around the C2-C(O) bond, which determines the spatial relationship between the pyrrolidine ring and the butynone moiety.

Computational studies on pyrrolidine derivatives have shown that different ring puckering and substituent orientations can have significant energy differences, which in turn can influence their biological activity and reactivity. researchgate.net

| Variable (Dihedral Angle) | Description | Expected Insights from PES Scan |

|---|---|---|

| Ring Pucker Coordinates | Defines the specific envelope or twist conformation of the pyrrolidine ring. | Identification of the most stable ring pucker (e.g., C-endo vs. C-exo). |

| N1-C2-C(O)-C(alkyne) | Rotation around the bond connecting the ring to the side chain. | Determination of the preferred orientation (e.g., syn-periplanar vs. anti-periplanar) of the side chain relative to the ring. |

| C2-C(O)-C(alkyne)-C(alkyne) | Rotation around the C-C bond of the ynone. | Identification of s-cis vs. s-trans conformers of the ynone moiety. |

Quantum Chemical Studies of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations, particularly DFT, are highly effective at predicting spectroscopic properties. This is a valuable tool for confirming the structure of newly synthesized compounds or for interpreting complex experimental spectra.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule with reasonable accuracy. The process involves first optimizing the molecule's geometry and then calculating the nuclear magnetic shielding tensors. These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). These predictions are useful for assigning signals in an experimental spectrum, especially for complex molecules.

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Pyrrolidine Ring Protons (CH, CH₂) | 1.5 - 3.5 | 25 - 60 |

| CH₂ (next to C=O) | ~2.5 - 3.0 | ~40 - 50 |

| Alkyne Proton (≡C-H) | ~2.0 - 3.0 | - |

| Ketone Carbonyl (C=O) | - | >190 |

| Alkyne Carbons (C≡C) | - | 70 - 90 |

Vibrational Frequencies: DFT calculations can also compute the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an Infrared (IR) spectrum. By calculating the second derivatives of the energy with respect to atomic displacements, a set of normal vibrational modes and their corresponding frequencies can be obtained. These calculated frequencies are often systematically scaled by a small factor to better match experimental values. This analysis is crucial for identifying characteristic functional group vibrations. For instance, a study on 3-pyrroline-2-ones combined experimental synthesis with DFT calculations to understand their properties. nih.gov

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Ketone (C=O) | Stretch | 1680 - 1700 |

| Alkyne (C≡C) | Stretch | 2100 - 2140 |

| Terminal Alkyne (≡C-H) | Stretch | ~3300 |

| Amine (N-H) | Stretch | 3300 - 3500 |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum mechanics methods are excellent for studying static properties and single reaction steps, Molecular Dynamics (MD) simulations are used to model the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that shows how their positions and velocities evolve.

For this compound, an MD simulation would typically place the molecule in a simulation box filled with solvent molecules (e.g., water) and allow the system to evolve over nanoseconds or longer. Such simulations can provide powerful insights into:

Solvation: How solvent molecules arrange around the solute and the nature of their interactions (e.g., hydrogen bonding between the pyrrolidine N-H or ketone C=O and water).

Conformational Dynamics: How the molecule transitions between different stable conformations in solution, providing a more realistic picture than a static PES scan. The flexibility of the molecule can be quantified by calculating properties like the root-mean-square deviation (RMSD) of atomic positions over time.

Interaction with Biomolecules: MD simulations are a cornerstone of drug design. researchgate.netnih.govtandfonline.comtandfonline.com If this compound were being investigated as a potential drug, MD simulations would be used to model its binding to a target protein, assessing the stability of the complex and identifying key intermolecular interactions. researchgate.netmdpi.com

Numerous studies on various pyrrolidine derivatives have employed MD simulations to understand their structural stability and interaction modes, demonstrating the power of this technique. researchgate.netnih.govtandfonline.com

Applications in Advanced Organic Synthesis

Versatile Building Block for the Construction of Complex Heterocyclic Architectures

The inherent reactivity of the ynone group, combined with the pyrrolidine (B122466) ring, allows for a variety of cyclization strategies to produce a wide array of complex heterocyclic structures. organic-chemistry.orgnih.gov The pyrrolidine ring itself is a common structural motif in many biologically active compounds. nih.govbeilstein-journals.org The ynone functionality serves as an excellent Michael acceptor and a reactive partner in cycloaddition and cascade reactions.

Synthesis of Fused and Bridged Ring Systems

The structure of 1-(Pyrrolidin-2-yl)but-3-yn-2-one is well-suited for intramolecular reactions to form fused and bridged bicyclic systems. nih.govyoutube.com For instance, activation of the pyrrolidine nitrogen followed by an intramolecular Michael addition of a tethered nucleophile onto the ynone can lead to the formation of indolizidine and quinolizidine (B1214090) alkaloid cores. These fused heterocyclic systems are prevalent in numerous natural products with significant biological activities.

Furthermore, transition-metal-catalyzed reactions, such as the Pauson-Khand reaction, could be employed to construct cyclopentenone rings fused to the pyrrolidine core. This would involve the reaction of the alkyne with an alkene and carbon monoxide, leading to complex polycyclic frameworks. The synthesis of bridged systems can also be envisioned through intramolecular cyclization pathways where the geometry of the transition state favors the formation of a bridgehead carbon. gla.ac.uk Methodologies for creating bridged bicyclic ring systems often involve cation-π cyclization cascades. nih.gov

A general representation of a potential intramolecular cyclization is depicted below:

Table 1: Potential Intramolecular Cyclization Strategies

| Reaction Type | Catalyst/Reagent | Resulting Core Structure |

| Intramolecular Michael Addition | Base or Acid | Indolizidine/Quinolizidine |

| Pauson-Khand Reaction | Co₂(CO)₈, NMO | Fused Cyclopentenone |

| Gold-catalyzed Cyclization | Au(I) or Au(III) salts | Dihydropyrrolizine derivatives |

Access to Spirocyclic Compounds

Spirocyclic scaffolds, where two rings share a single atom, are of increasing interest in medicinal chemistry. nih.govnih.gov this compound can serve as a precursor to spirocyclic pyrrolidines through various synthetic strategies. nih.govnih.govresearchgate.net One common approach is the 1,3-dipolar cycloaddition of azomethine ylides to the activated alkyne. researchgate.net The azomethine ylide can be generated in situ from the reaction of an alpha-amino acid with an aldehyde or ketone.

The reaction of this compound with a suitable dipolarophile would lead to the formation of a spiro-pyrrolidine system where the spiro-center is at the 2-position of the original pyrrolidine ring. The general scheme for such a transformation is shown below:

Table 2: Representative 1,3-Dipolar Cycloaddition for Spirocycle Synthesis

| Dipole | Dipolarophile | Catalyst/Conditions | Product Type |

| Azomethine Ylide | This compound | Heat or Lewis Acid | Spiro[pyrrolidine-2,3'-pyrrolidine] |

| Nitrone | This compound | N/A | Spiro[pyrrolidine-2,3'-isoxazoline] |

Precursor for the Synthesis of Natural Product Analogues and Their Core Structures

The pyrrolidine ring is a fundamental component of many natural products, including a wide range of alkaloids and amino acids. nih.govrsc.org The ability to functionalize this ring system using the reactivity of the appended ynone makes this compound a valuable starting material for the synthesis of analogues of these natural products. nih.govnih.govmdpi.com

For example, the synthesis of analogues of the kainoids, a class of neuroexcitatory amino acids, could be envisioned. The core structure of kainic acid features a substituted pyrrolidine ring. By using the ynone as a handle for introducing various substituents through conjugate addition and subsequent transformations, a library of kainoid analogues could be generated for structure-activity relationship studies.

Similarly, the synthesis of analogues of pyrrolizidine (B1209537) and indolizidine alkaloids can be approached. These alkaloids often possess a hydroxyl group at a key position, which can be installed by reduction of the ketone in the butynone moiety. The alkyne can then be used in various coupling or cyclization reactions to complete the synthesis of the alkaloid core.

Development of Novel Synthetic Methodologies and Reagents

The unique reactivity of this compound makes it an ideal substrate for the development of new synthetic methods. researchgate.net For example, novel cascade reactions can be designed where a single synthetic operation leads to a significant increase in molecular complexity. An initial reaction at the ynone, such as a Michael addition, could trigger a subsequent intramolecular cyclization involving the pyrrolidine nitrogen.

Furthermore, this compound can be used to develop new organocatalytic transformations. The pyrrolidine moiety is a well-known organocatalyst scaffold. By immobilizing or modifying the ynone functionality, new bifunctional catalysts could be created where the pyrrolidine acts as the catalytic center and the side chain provides a site for interaction with a co-catalyst or substrate.

Contributions to Stereoselective Synthesis Strategies

The inherent chirality of this compound, derived from L- or D-proline, makes it a powerful tool in stereoselective synthesis. nih.govnih.gov The chiral center at the 2-position of the pyrrolidine ring can influence the stereochemical outcome of reactions at the ynone functionality.

For instance, in conjugate addition reactions to the ynone, the chiral pyrrolidine can direct the approach of the incoming nucleophile, leading to the formation of a new stereocenter with high diastereoselectivity. This is a well-established strategy in asymmetric synthesis, where a chiral auxiliary directs the formation of new chiral centers.

Table 3: Examples of Stereoselective Transformations

| Reaction Type | Reagent | Stereochemical Control | Potential Product |

| Diastereoselective Conjugate Addition | Organocuprates | 1,4-Asymmetric Induction | Chiral β-substituted ketones |

| Asymmetric Aldol Reaction | Aldehyde, Lewis Acid | Chiral auxiliary control | Chiral β-hydroxy ketones |

| Asymmetric Hydrogenation | Chiral catalyst | Substrate control | Chiral saturated ketones |

The development of stereoselective methods for the synthesis of 2,3-unsaturated O-aryl glycosides from glycals has been reported, showcasing the importance of stereocontrol in the synthesis of complex molecules. nih.gov Similarly, stereoselective additions of organometallic reagents to pyranone rings have been used to create complex chiral structures. nih.gov These principles of stereocontrol are directly applicable to reactions involving this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.